molecular formula C7H9N3O2 B13530053 (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid

(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13530053
M. Wt: 167.17 g/mol
InChI Key: LJFVRYVHCGKQJM-UHFFFAOYSA-N
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Description

(1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid is a synthetic organic compound characterized by a cyclobutane ring substituted with a triazole moiety and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: Starting from a suitable diene or cyclobutene precursor, the cyclobutane ring can be formed through cycloaddition reactions.

    Introduction of the Triazole Group:

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition steps and advanced purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium azide (NaN₃) or alkyl halides.

Major Products:

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution Products: Various substituted triazole derivatives.

Chemistry:

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: Its unique structure may be useful in the design of novel polymers or materials with specific properties.

Biology and Medicine:

    Drug Development:

    Biological Probes: The compound can be used as a probe to study biological processes involving triazole-containing molecules.

Industry:

    Agriculture: Potential use as a building block for agrochemicals.

    Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid depends on its specific application. In medicinal chemistry, the triazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutane ring may provide structural rigidity, enhancing binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: Potential inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

    (1r,3r)-3-(1H-1,2,3-triazol-1-yl)cyclobutane-1-carboxylic acid: Similar structure but with a different triazole isomer.

    (1r,3r)-3-(1H-1,2,4-triazol-1-yl)cyclobutane-1-carboxylic acid: Another isomer with the triazole ring attached at a different position.

Uniqueness:

    Structural Features: The specific positioning of the triazole ring and carboxylic acid group in (1r,3r)-3-(4H-1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid provides unique chemical properties and reactivity.

    Applications: Its unique structure may offer advantages in specific applications, such as enhanced binding affinity in drug development or unique material properties in polymer science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

3-(1,2,4-triazol-4-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)5-1-6(2-5)10-3-8-9-4-10/h3-6H,1-2H2,(H,11,12)

InChI Key

LJFVRYVHCGKQJM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N2C=NN=C2)C(=O)O

Origin of Product

United States

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